molecular formula C15H20N4O2S2 B382555 2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide CAS No. 315695-16-0

2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B382555
CAS No.: 315695-16-0
M. Wt: 352.5g/mol
InChI Key: KRSWOYCUNDSJDA-UHFFFAOYSA-N
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Description

2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is a complex organic compound featuring a benzothiolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiolo-pyrimidine core, followed by functionalization to introduce the sulfanyl and acetamide groups.

    Formation of Benzothiolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a thiol-containing precursor can be reacted with a pyrimidine derivative in the presence of a cyclizing agent.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions. A suitable thiol reagent is reacted with the benzothiolo-pyrimidine intermediate under controlled conditions.

    Acetamide Functionalization: The final step involves the acylation of the intermediate with 2-methoxyethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or amino groups, potentially converting them to different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiolo-pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiolo-pyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and protein interactions. Its structure may allow it to bind to specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyethyl)acetamide
  • 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-propoxyethyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-21-7-6-17-11(20)8-22-15-18-13(16)12-9-4-2-3-5-10(9)23-14(12)19-15/h2-8H2,1H3,(H,17,20)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSWOYCUNDSJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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